Cas no 941-98-0 (1-Acetylnaphthalene)

1-Acetylnaphthalene is a versatile aromatic intermediate used in the production of various chemicals, dyes, and pharmaceuticals. Its key advantages lie in its high reactivity and solubility, making it an effective building block for complex molecule synthesis. Additionally, its stable storage properties ensure long shelf life and convenient handling.
1-Acetylnaphthalene structure
1-Acetylnaphthalene structure
商品名:1-Acetylnaphthalene
CAS番号:941-98-0
MF:C12H10O
メガワット:170.207203388214
MDL:MFCD00004013
CID:40368
PubChem ID:13663

1-Acetylnaphthalene 化学的及び物理的性質

名前と識別子

    • 1'-Acetonaphthone
    • 1-(1-naphthyl)ethanone
    • 1-Acetonaphthalene
    • 1-acetyl naphthalene
    • Methyl 1-Naphthyl Ketone
    • Alpha-Acetonaphthone
    • 1-Acetonaphthone
    • 1-naphthalen-1-ylethanone
    • 1'-Acetylnaphthalene
    • α-Acetonaphthone
    • Acetonaphthone
    • 1-Acetylnaphthalene
    • 1-(naphthalen-1-yl)ethanone
    • 1-(1-Naphthalenyl)ethanone
    • Ethanone, 1-(1-naphthalenyl)-
    • 1-Naphthyl methyl ketone
    • 1-(naphthalen-1-yl)ethan-1-one
    • alpha-Naphthyl methyl ketone
    • alpha-Acetylnaphthalene
    • acetylnaphthalene
    • Methyl alpha-naphthyl ketone
    • 1`-Acetonaphthone
    • .alpha.-Acetonaphthone
    • .alpha.-Acetylnaphthalene
    • 1-naphthalen-1-yl-eth
    • 1-(1-Naphthalenyl)ethanone (ACI)
    • 1′-Acetonaphthone (6CI, 8CI)
    • 1-(Naphthalen-4-yl)ethanone
    • Methyl α-naphthyl ketone
    • NSC 7659
    • α-Acetylnaphthalene
    • α-Naphthyl methyl ketone
    • MDL: MFCD00004013
    • インチ: 1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3
    • InChIKey: QQLIGMASAVJVON-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)C1C2C(=CC=CC=2)C=CC=1
    • BRN: 1100618

計算された属性

  • せいみつぶんしりょう: 170.07300
  • どういたいしつりょう: 170.073
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 17.1

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.12 g/mL at 25 °C(lit.)
  • ゆうかいてん: 10.5 °C (lit.)
  • ふってん: 298°C(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.628(lit.)
  • PH値: 6.5-7.0 (H2O)
  • ようかいど: 0.2g/l
  • すいようせい: 不溶性
  • PSA: 17.07000
  • LogP: 3.04240
  • ようかいせい: エタノール、エーテル、トリクロロメタン、アセトンに溶け、水に溶けない。

1-Acetylnaphthalene セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302,H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 22-36/37/38
  • セキュリティの説明: S26-S36
  • 福カードFコード:3
  • RTECS番号:AL2982800
  • 危険物標識: Xn
  • リスク用語:R22; R36/37/38
  • TSCA:Yes
  • ちょぞうじょうけん:Sealed in dry,Room Temperature

1-Acetylnaphthalene 税関データ

  • 税関コード:2914399090
  • 税関データ:

    中国税関コード:

    2914399090

    概要:

    29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

1-Acetylnaphthalene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047084-100g
1-Acetylnaphthalene
941-98-0 98%
100g
¥69.00 2024-04-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0052-25G
1'-Acetonaphthone
941-98-0 >98.0%(GC)
25g
¥200.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0052-500G
1'-Acetonaphthone
941-98-0 >98.0%(GC)
500g
¥1190.00 2024-04-15
City Chemical
A477-100GM
1'-Acetonaphthone
941-98-0 95%
100gm
$24.91 2023-09-19
eNovation Chemicals LLC
D389319-500g
1-Acetonaphthone
941-98-0 97%
500g
$245 2024-05-24
eNovation Chemicals LLC
D584084-1kg
1'-Acetonaphthone
941-98-0 95%
1kg
$518 2024-05-24
Enamine
EN300-19188-0.5g
1-(naphthalen-1-yl)ethan-1-one
941-98-0 95.0%
0.5g
$21.0 2025-03-21
Life Chemicals
F0001-2262-2.5g
1'-Acetonaphthone
941-98-0 95%+
2.5g
$40.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A49370-500g
1-Acetylnaphthalene
941-98-0 97%
500g
¥268.0 2023-09-08
Fluorochem
079037-100g
1'-Acetonaphthone
941-98-0 97%
100g
£31.00 2022-03-01

1-Acetylnaphthalene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene ,  Ruthenium trichloride Solvents: Acetonitrile ,  Water ;  7 h, rt
リファレンス
Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene species
Yusubov, Mekhman S.; Nemykin, Victor N.; Zhdankin, Viktor V., Tetrahedron, 2010, 66(31), 5745-5752

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: Tempo ,  Copper(II) triflate ,  5-(2-Pyrrolidinyl)-2H-tetrazole Solvents: Dimethylformamide ;  0.5 h, 25 °C
リファレンス
Heterocycle-substituted tetrazole ligands for copper-catalysed aerobic oxidation of alcohols
Liu, Yangyang; Xie, Aming; Li, Junjian; Xu, Xiao; Dong, Wei; et al, Tetrahedron, 2014, 70(52), 9791-9796

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Oxygen Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Methanol ,  Water ;  20 h, 80 °C
リファレンス
A salen-Co3+ catalyst for the hydration of terminal alkynes and in tandem catalysis with Ru-TsDPEN for the one-pot transformation of alkynes into chiral alcohols
Wang, Shoufeng; Miao, Chengxia; Wang, Wenfang; Lei, Ziqiang; Sun, Wei, ChemCatChem, 2014, 6(6), 1612-1616

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Methyldicyclohexylamine Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  20 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
リファレンス
Mild and efficient nickel-catalyzed Heck reactions with electron-rich olefins
Goegsig, Thomas M.; Kleimark, Jonatan; Nilsson Lill, Sten O.; Korsager, Signe; Lindhardt, Anders T.; et al, Journal of the American Chemical Society, 2012, 134(1), 443-452

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Sodium tungsten oxide (Na2WO4) ,  Tetrabutylammonium hydrogen sulfate Solvents: tert-Butanol ;  rt → 90 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  90 °C; 30 min, 90 °C
リファレンス
A versatile method for the hydrogen peroxide oxidation of alcohols using PTC conditions in tert-butanol
Chhikara, Bhupender S.; Chandra, Ramesh; Tandon, Vibha, Synlett, 2005, (5), 872-874

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Sodium chloride ,  Molybdate(5-), [μ6-[orthoperiodato(5-)-O,O′:O,O′′′′′:O′,O′′:O′′,O′′′:O′′′,O′′′′:… Solvents: Acetonitrile ,  Water ;  20 h, 1 atm, 70 °C
リファレンス
Highly practical and efficient preparation of aldehydes and ketones from aerobic oxidation of alcohols with an inorganic-ligand supported iodine catalyst
Zhang, Mengqi; Zhai, Yongyan; Ru, Shi; Zang, Dejin; Han, Sheng; et al, Chemical Communications (Cambridge, 2018, 54(72), 10164-10167

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Hexadecyltrimethylammonium bromide ,  2-Iodobenzenesulfonic acid Solvents: Water ;  2 h, rt
リファレンス
2-Iodoxybenzenesulfonic acid-catalyzed oxidation of primary and secondary alcohols with oxone in cetyltrimethylammonium bromide micelles at room temperature
Liu, Yangyang; Wang, Boliang, Journal of Chemical Research, 2014, 38(7), 427-431

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 4-methylpyridine (1:1… Solvents: Dichloromethane
リファレンス
γ-Picolinium chlorochromate (γ-PCC): a new and efficient reagent for the oxidation of primary and secondary alcohols
Khodaie, Mohammad Mehdi; Salehi, Peyman; Goodarzi, Maryam, Synthetic Communications, 2001, 31(8), 1253-1256

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium iodide ,  Iron(III) acetylacetonate Solvents: Ethyl acetate ,  Water ;  20 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
リファレンス
Environmentally benign deprotection of dithioacetals using 30% hydrogen peroxide catalyzed by Fe(acac)3 and sodium iodide
Kirihara, Masayuki; Suzuki, Satoshi; Ishizuka, Yuki; Yamazaki, Kento; Matsushima, Ryoji; et al, Tetrahedron Letters, 2013, 54(40), 5477-5480

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Silver acetate Solvents: Dimethylformamide
1.2 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
リファレンス
Hofmann rearrangement of α-hydroxyamides
Jew, Sang-sup; Kang, Myoung-hee, Archives of Pharmacal Research, 1994, 17(6), 490-1

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ;  5 min, 20 - 25 °C
リファレンス
Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide
Palav, Amey; Misal, Balu; Ganwir, Prerna; Badani, Purav; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 73,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) ,  Oxygen Solvents: Acetonitrile ;  12 h, 1 atm, rt
リファレンス
Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Ethyl 2-mercaptopropionate ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ;  3 h, rt
リファレンス
Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls
Yang, Xiaona; Guo, Yunfei; Tong, Hong'en; Guo, Hongyu; Liu, Rongfang; et al, Organic Letters, 2023, 25(29), 5486-5491

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, rt
リファレンス
Ionic liquid-promoted regioselective catalysis by palladium
Mo, Jun; Hyder, Zeyn; Xu, Lijun; Xiao, Jianliang, Proceedings - Electrochemical Society, 2006, 2004, 2004-24

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene ,  Ruthenium trichloride Solvents: Acetonitrile ,  Water ;  7 h, rt
リファレンス
Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with Oxone
Yusubov, Mekhman S.; Zagulyaeva, Aleksandra A.; Zhdankin, Viktor V., Chemistry - A European Journal, 2009, 15(42), 11091-11094

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  8 h, rt
リファレンス
HCl-Catalyzed Aerobic Oxidation of Alkylarenes to Carbonyls
Niu, Kaikai; Shi, Xiaodi; Ding, Ling; Liu, Yuxiu; Song, Hongjian; et al, ChemSusChem, 2022, 15(2),

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran ,  Water ;  rt; 20 h, 55 °C
1.2 Catalysts: Platinum
1.3 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
リファレンス
Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamide
Giurg, M.; Brzaszcz, M.; Mlochowski, J., Polish Journal of Chemistry, 2006, 80(3), 417-428

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Lead diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Ligand-controlled α-regioselectivity in palladium-catalyzed arylation of butyl vinyl ether
Cabri, Walter; Candiani, Ilaria; Bedeschi, Angelo; Santi, Roberto, Journal of Organic Chemistry, 1990, 55(11), 3654-5

ごうせいかいろ 19

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Dearomatization of 1- and 2-cyanonaphthalene through nucleophilic conjugate addition
Andujar Sanchez, Carmen M.; Iglesias, Ma Jose; Lopez Ortiz, Fernando, Tetrahedron Letters, 2002, 43(14), 2565-2568

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine Solvents: Trifluoromethanesulfonic acid ,  Water ;  5 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
Palladium catalyzed decarboxylative acylation of arylboronic acid with ethyl cyanoacetate as a new acylating agent: synthesis of alkyl aryl ketones
Yousuf, Md; Das, Tuluma; Adhikari, Susanta, New Journal of Chemistry, 2015, 39(11), 8763-8770

1-Acetylnaphthalene Raw materials

1-Acetylnaphthalene Preparation Products

1-Acetylnaphthalene サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:941-98-0)1'-Acetylnaphthalene
注文番号:1770211
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:04
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:941-98-0)1'-Acetonaphthone
注文番号:sfd22013
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:39
価格 ($):discuss personally

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